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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

Cat. No.: B2940947 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the molecular structure of pharmacologically relevant compounds is paramount. Pyrazine-2-
amidoxime (PAOX), a structural analog of the antitubercular drug pyrazinamide (PZA),

presents a compelling case for detailed crystallographic analysis. This guide provides a

comprehensive overview of the crystal structure of PAOX, detailing the experimental protocols

for its determination and presenting key structural data in a clear, accessible format.

Crystallographic Data Summary
The crystal structure of pyrazine-2-amidoxime has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic space group P2₁, with two unique

molecules (A and B) in the asymmetric unit.[1][2] Key crystallographic data and unit cell

parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Pyrazine-2-amidoxime
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Parameter Value

Empirical formula C₅H₆N₄O

Formula weight 138.13

Temperature 295(2) K

Wavelength 1.54184 Å

Crystal system Monoclinic

Space group P2₁

Unit cell dimensions

a 7.0368(3) Å

b 10.5973(5) Å

c 8.5401(4) Å

α 90°

β 109.584(4)°

γ 90°

Volume 599.71(5) Å³

Z 4

Calculated density 1.530 Mg/m³

Table 2: Selected Bond Lengths for Pyrazine-2-amidoxime (Molecules A and B)
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Bond Length (Å) - Molecule A Length (Å) - Molecule B

O(10)-C(7) 1.358(3) 1.361(3)

N(1)-C(2) 1.336(3) 1.339(3)

N(1)-C(6) 1.338(3) 1.341(3)

N(4)-C(3) 1.330(3) 1.332(3)

N(4)-C(5) 1.335(3) 1.338(3)

N(8)-C(7) 1.385(3) 1.388(3)

N(9)-C(7) 1.289(3) 1.292(3)

C(2)-C(3) 1.383(4) 1.386(4)

C(5)-C(6) 1.381(4) 1.384(4)

Table 3: Selected Bond Angles for Pyrazine-2-amidoxime (Molecules A and B)

Angle Angle (°) - Molecule A Angle (°) - Molecule B

C(2)-N(1)-C(6) 116.8(2) 116.6(2)

C(3)-N(4)-C(5) 116.9(2) 116.7(2)

N(9)-C(7)-N(8) 124.6(2) 124.4(2)

N(9)-C(7)-O(10) 112.5(2) 112.7(2)

N(8)-C(7)-O(10) 122.9(2) 122.9(2)

N(1)-C(2)-C(3) 122.1(2) 122.3(2)

N(4)-C(3)-C(2) 122.0(2) 121.8(2)

N(4)-C(5)-C(6) 122.2(2) 122.4(2)

N(1)-C(6)-C(5) 122.0(2) 121.8(2)

Experimental Protocols
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Crystallization by Diffusion Method
Single crystals of pyrazine-2-amidoxime suitable for X-ray diffraction were obtained using the

diffusion method.[1][2]

Preparation of Solution: A solution was prepared by dissolving 2 mg of pyrazine-2-
amidoxime in 1 mL of acetonitrile (MeCN).

Antisolvent: Tetrahydropyran (THP) was used as the antisolvent. 2.5 mL of THP was

carefully layered over the pyrazine-2-amidoxime solution in a closed container.

Crystallization Conditions: The container was sealed and left undisturbed at room

temperature.

Crystal Growth: High-quality crystals formed over a period of two weeks.
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Fig. 1: Experimental workflow for the crystallization of pyrazine-2-amidoxime.

Single-Crystal X-ray Diffraction
The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

[3]

Data Collection: Diffraction data were collected on an Oxford Diffraction Gemini R ULTRA

Ruby CCD diffractometer using CuKα radiation (λ = 1.54184 Å) at a temperature of 22 ±

0.1°C.[3]
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Data Reduction: The collected data were reduced using the CrysAlis RED software, which

included a multi-scan absorption correction.[3]

Structure Solution and Refinement: The crystal structure was solved using direct methods

with the SHELX package and refined by full-matrix least-squares on F².[3]

Hydrogen Atom Treatment: Hydrogen atoms bonded to oxygen and nitrogen atoms were

placed in geometrically calculated positions and refined freely.[3]

Visualization: The molecular graphics were prepared using the ORTEP-3 and Mercury

programs.[3]

Molecular and Crystal Packing Analysis
In the crystalline state, pyrazine-2-amidoxime molecules are engaged in a network of

intermolecular interactions, which dictates the overall crystal packing. These interactions

primarily consist of hydrogen bonds and π-π stacking.[1]

An interesting feature of the pyrazine-2-amidoxime crystal structure is the formation of helical-

like polymeric chains.[1][2] These chains are stabilized by intermolecular hydrogen bonds

between adjacent molecules. Further hydrogen bonding interactions link these helical

structures into a three-dimensional network.[1]
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Fig. 2: Logical relationship of molecular interactions and crystal packing in PAOX.

This detailed structural analysis of pyrazine-2-amidoxime provides a foundational

understanding for researchers in drug design and materials science. The elucidated

intermolecular interactions and packing motifs are crucial for predicting and understanding the

physicochemical properties of this compound, such as solubility and stability, which are critical

parameters in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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